N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamide derivatives, which are widely investigated for their pharmacological and agrochemical properties. Its structure features:
- A 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5 and a prop-2-en-1-yl (allyl) group at position 2.
- A sulfanylacetamide linker bridging the triazole moiety to a 3-chloro-4-methoxyphenyl group.
Properties
Molecular Formula |
C20H18ClFN4O2S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18ClFN4O2S/c1-3-10-26-19(13-4-6-14(22)7-5-13)24-25-20(26)29-12-18(27)23-15-8-9-17(28-2)16(21)11-15/h3-9,11H,1,10,12H2,2H3,(H,23,27) |
InChI Key |
DPVZOASJIVHHCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structural components:
- Molecular Formula : C20H20ClFN4O3S
- Molecular Weight : 414.82 g/mol
- CAS Number : 613228-36-7
- Structural Features :
- Contains a triazole ring which is known for diverse biological activities.
- Incorporates a chloro and methoxy group that may enhance its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, primarily focusing on its anticancer effects.
Anticancer Activity
Recent studies have indicated that compounds with similar triazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 36 | Induces apoptosis via caspase activation |
| Compound B | HeLa | 34 | Inhibits cell proliferation and induces morphological changes |
| Compound C | MCF7 | 59 | Promotes phosphatidylserine translocation |
In a study examining triazole derivatives, it was found that many compounds exhibited cytotoxicity towards human cancer cell lines such as HCT116, HeLa, and MCF7 with IC50 values below 100 μM. The mechanism involved apoptosis induction characterized by increased caspase activity and morphological changes in treated cells .
The proposed mechanisms through which this compound may exert its effects include:
- Caspase Activation : The compound appears to activate caspases in cancer cells, leading to programmed cell death.
- Phosphatidylserine Exposure : Treatment with the compound has been shown to increase the translocation of phosphatidylserine to the outer leaflet of the cell membrane, a hallmark of early apoptosis.
- Cell Cycle Arrest : Similar triazole compounds have been reported to cause cell cycle arrest in various phases, contributing to their anticancer efficacy.
Study 1: Cytotoxicity Evaluation
A recent investigation evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines. The study found that this compound showed promising results with an IC50 value comparable to established chemotherapeutics. The study highlighted that the presence of fluorophenyl and chloro groups significantly contributed to the compound's activity.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism behind the apoptotic effects induced by this compound. Using flow cytometry and microscopy techniques, researchers demonstrated that treated cells exhibited classic apoptotic features such as cell shrinkage and nuclear condensation. Additionally, increased levels of activated caspases were observed in cells treated with the compound at concentrations above 25 μM .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring triazole structures. N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise in inhibiting tumor growth through various mechanisms:
- Inhibition of tubulin polymerization : This action disrupts the mitotic spindle formation necessary for cell division, leading to apoptosis in cancer cells. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.08 - 12.07 | Tubulin polymerization inhibition |
| MCF7 | Not specified | Apoptosis induction |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, particularly by:
- Inhibiting pro-inflammatory cytokines : Studies have shown a reduction in TNF-alpha and IL-6 levels in models of induced inflammation. This suggests potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
The triazole derivatives, including this compound, exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria:
- Mechanism : The presence of the sulfanyl group enhances membrane permeability, allowing the compound to exert its effects on bacterial cells.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | < 10 μg/mL | Strong |
| Escherichia coli | < 20 μg/mL | Moderate |
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in microglial activation and inflammatory cytokine production.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations :
Physicochemical Properties
Notes:
- The allyl group in the target compound may slightly increase lipophilicity compared to ethyl or methyl substituents, affecting membrane permeability .
- Methoxy and chloro groups contribute to lower aqueous solubility, a common limitation in this class .
Research Findings and Mechanistic Insights
- Substituent Effects : The 4-fluorophenyl group on the triazole core may enhance bioactivity by mimicking tyrosine or phenylalanine residues in enzyme active sites, as seen in fluorinated kinase inhibitors .
- Sulfanyl Linker Role : The sulfanyl group facilitates hydrogen bonding and π-π stacking interactions, critical for target binding in antimicrobial and anti-inflammatory applications .
- Synthetic Feasibility : The target compound can likely be synthesized via established routes for 1,2,4-triazole derivatives, such as cyclization of thiosemicarbazides followed by alkylation/acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
